N,N'-[1,2,4]triazolo[1,5-c]pyrimidine-5,7-diyldiacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{7-acetamido-[1,2,4]triazolo[1,5-c]pyrimidin-5-yl}acetamide is a compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of N-{7-acetamido-[1,2,4]triazolo[1,5-c]pyrimidin-5-yl}acetamide features a triazolo[1,5-c]pyrimidine core with acetamido substituents, which contribute to its unique chemical properties and biological activities.
Preparation Methods
The synthesis of N-{7-acetamido-[1,2,4]triazolo[1,5-c]pyrimidin-5-yl}acetamide typically involves the cyclization of 1,2,4-triazol-5-amine with ethyl 4-chloro-3-oxobutanoate in the presence of acetic acid. This reaction forms an intermediate compound, which is then converted to the desired product through further chemical transformations . Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.
Chemical Reactions Analysis
N-{7-acetamido-[1,2,4]triazolo[1,5-c]pyrimidin-5-yl}acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules with potential biological activities.
Biology: The compound has shown promising results in inhibiting certain enzymes and pathways, making it a candidate for further biological studies.
Mechanism of Action
The mechanism of action of N-{7-acetamido-[1,2,4]triazolo[1,5-c]pyrimidin-5-yl}acetamide involves the inhibition of specific enzymes, such as cyclin-dependent kinase 2 (CDK2). By binding to the active site of CDK2, the compound prevents the enzyme from phosphorylating its substrates, thereby disrupting the cell cycle and inducing apoptosis in cancer cells . This mechanism highlights the compound’s potential as an anticancer agent.
Comparison with Similar Compounds
N-{7-acetamido-[1,2,4]triazolo[1,5-c]pyrimidin-5-yl}acetamide can be compared to other triazolopyrimidine derivatives, such as:
Pyrazolo[3,4-d]pyrimidine: Another class of compounds with similar biological activities, but differing in their core structure and substituents.
Thieno[2,3-d][1,2,4]triazolo[1,5-a]pyrimidines: These compounds also exhibit anticancer properties but have a different heterocyclic framework.
[1,2,4]Triazolo[4,3-a]quinoxaline: Known for their antiviral and antimicrobial activities, these compounds share the triazole moiety but differ in their overall structure.
The uniqueness of N-{7-acetamido-[1,2,4]triazolo[1,5-c]pyrimidin-5-yl}acetamide lies in its specific substitution pattern and its potent inhibitory activity against CDK2, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C9H10N6O2 |
---|---|
Molecular Weight |
234.22 g/mol |
IUPAC Name |
N-(5-acetamido-[1,2,4]triazolo[1,5-c]pyrimidin-7-yl)acetamide |
InChI |
InChI=1S/C9H10N6O2/c1-5(16)12-7-3-8-10-4-11-15(8)9(14-7)13-6(2)17/h3-4H,1-2H3,(H,12,16)(H,13,14,17) |
InChI Key |
BNPWQCVTWOPUEZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC2=NC=NN2C(=N1)NC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.